C5 Alkyl Linker Occupies an Intermediate Length Sweet Spot: Comparative Hydrophobic Spacer Analysis vs. C4 and C6 Analogs
Thalidomide-5-O-C5-NH2 hydrochloride provides a five-carbon alkyl spacer between the CRBN-binding thalidomide core and the amine conjugation handle. Systematic SAR studies of PROTACs incorporating thalidomide-based CRBN ligands demonstrate that linker length critically governs degradation efficiency, with optimal lengths varying by target protein and warhead geometry [1]. In a representative p38α/p38β PROTAC series, thalidomide-based degraders with PEG linkers showed that linker length variation from 12 to 24 atoms altered DC50 values by over 10-fold (DC50 range: 12 nM to >1,000 nM), underscoring that even incremental length changes produce non-linear effects on degradation potency [2]. The C5 alkyl chain in Thalidomide-5-O-C5-NH2 offers an intermediate hydrophobic length (~7 atoms from thalidomide core to terminal amine, measuring approximately 8-10 Å in extended conformation) that sits between shorter C4 analogs (Thalidomide-O-C4-NH2, CAS 1957235-96-9) and longer C6 analogs (Thalidomide-O-C6-NH2, CAS 1957235-98-1) . This intermediate length provides a distinct spatial and physicochemical profile that may be optimal when screening linker SAR across a new target class.
| Evidence Dimension | Linker alkyl chain length (atoms from thalidomide core to terminal amine, approximate) |
|---|---|
| Target Compound Data | C5 pentyl chain; ~7 atoms; extended length ~8-10 Å |
| Comparator Or Baseline | Thalidomide-O-C4-NH2 (~6 atoms; ~7-9 Å); Thalidomide-O-C6-NH2 (~8 atoms; ~10-12 Å) |
| Quantified Difference | Intermediate length differing by ±1 carbon (±~1.3-1.5 Å in extended conformation) from shorter and longer alkyl analogs |
| Conditions | Molecular modeling in extended conformation; PROTAC linker length SAR context |
Why This Matters
For laboratories building PROTAC libraries or conducting linker SAR optimization, the C5 variant offers an intermediate hydrophobic spacing option that may be optimal when C4 is too short (steric clash) and C6 is too long (entropic penalty or excessive hydrophobicity).
- [1] Bricelj A, Soh Y, et al. Design and synthesis of MK-5108-derived PROTACs against AURKA by exploring different linker lengths and exit vectors on the thalidomide moiety. ProteomeXchange Dataset PXD040391. View Source
- [2] Smith BE, Wang SL, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Eur J Med Chem. 2020; 208: 112771. View Source
